molecular formula C13H13BrClN3O2S B2754085 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415488-37-6

4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No. B2754085
CAS RN: 2415488-37-6
M. Wt: 390.68
InChI Key: LHGLHVXFHCVASZ-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves the inhibition of specific enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase-4 (PDE-4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. The inhibition of these enzymes results in a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole have been extensively studied. The compound has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-microbial effects by inhibiting the growth of specific microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

The future directions for research on 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole include the development of novel drugs for the treatment of various diseases. Additionally, further studies are needed to explore the potential applications of the compound in the field of agriculture and food preservation. The compound's potential toxicity and its effects on the environment also require further investigation.
In conclusion, 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in the development of novel drugs. Further research is needed to explore the compound's potential applications in other fields and to investigate its potential toxicity and effects on the environment.

Synthesis Methods

The synthesis of 4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves the reaction between 4-bromo-1H-pyrazole-3-carbaldehyde and 1-(4-chlorobenzenesulfonyl)azetidin-3-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product can be optimized by varying the reaction parameters.

Scientific Research Applications

4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in the development of novel drugs for the treatment of various diseases.

properties

IUPAC Name

4-bromo-1-[[1-(4-chlorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O2S/c14-11-5-16-17(9-11)6-10-7-18(8-10)21(19,20)13-3-1-12(15)2-4-13/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLHVXFHCVASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

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